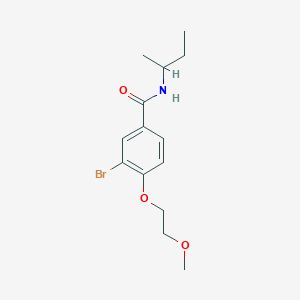
3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is a chemical compound that is widely used in scientific research. This compound has several important properties that make it useful for studying various biological processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is not fully understood. However, it is known to inhibit the activity of certain proteins, such as CK2 and HDAC6, by binding to their active sites. This leads to a disruption of the normal biological processes that these proteins are involved in.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide are diverse and depend on the specific biological process being studied. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. It has also been shown to enhance autophagy by inhibiting the activity of HDAC6.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide in lab experiments is its specificity for certain proteins. This allows researchers to study the effects of inhibiting these proteins without affecting other biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Future Directions
There are several future directions for research on 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is to study its effects on other proteins and biological processes to gain a better understanding of its mechanism of action. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic potential.
Conclusion:
In conclusion, 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is a valuable tool compound for studying various biological processes. Its specificity for certain proteins makes it a useful tool for investigating the role of these proteins in disease and normal physiological processes. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is a complex process that requires several steps. The starting material for the synthesis is 3-bromoaniline, which is reacted with sec-butylamine and 2-methoxyethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as chromatography and recrystallization. The final product is a white crystalline solid with a melting point of 129-131°C.
Scientific Research Applications
3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide has several scientific research applications. It is commonly used as a tool compound to study the role of specific proteins in various biological processes. For example, this compound has been used to study the role of the protein kinase CK2 in cancer cell proliferation and survival. It has also been used to investigate the role of the protein HDAC6 in the regulation of autophagy.
properties
Product Name |
3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide |
|---|---|
Molecular Formula |
C14H20BrNO3 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
3-bromo-N-butan-2-yl-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C14H20BrNO3/c1-4-10(2)16-14(17)11-5-6-13(12(15)9-11)19-8-7-18-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,17) |
InChI Key |
QRCLGKPMAIOOIP-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OCCOC)Br |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OCCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2-methoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B268541.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)